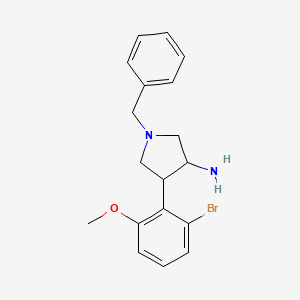
1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine is a complex organic compound featuring a pyrrolidine ring substituted with a benzyl group and a 2-bromo-6-methoxyphenyl group
准备方法
The synthesis of 1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and 2-bromo-6-methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
化学反应分析
1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interaction of pyrrolidine derivatives with biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of 1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
相似化合物的比较
1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: These compounds have a similar pyrrolidine ring but differ in their substituents.
Pyrrolidine-2-one: This compound features a carbonyl group on the pyrrolidine ring.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups on the pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties .
生物活性
1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring with a benzyl group and a 2-bromo-6-methoxyphenyl group attached. The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrrolidine core followed by the introduction of the benzyl and bromo-methoxy phenyl substituents. Reaction conditions often require specific catalysts and solvents to optimize yield and purity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The structural characteristics allow it to modulate the activity of these targets, potentially influencing various biological pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, pyrrolidine derivatives have been shown to possess antibacterial and antifungal properties. In vitro studies demonstrated that certain pyrrolidine derivatives inhibited the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0048 |
| Compound B | Escherichia coli | 0.0195 |
| Compound C | Bacillus mycoides | 0.0098 |
Case Studies and Research Findings
- Antibacterial Activity Study : A study evaluated various pyrrolidine derivatives, including those related to this compound, revealing that halogen substituents significantly contributed to their antibacterial efficacy. The study highlighted the importance of electron-donating and withdrawing groups in enhancing bioactivity .
- Quantum Chemical Investigations : Another research effort focused on synthesizing novel derivatives related to this compound, underscoring their potential antifungal activities against multiple fungal strains. The findings suggested that specific substitutions could lead to enhanced biological effects .
- Pharmacological Characterization : A pharmacological study characterized a series of derivatives based on similar frameworks, identifying potent inhibitors for thrombin activity, which could have implications for anticoagulant therapies .
属性
IUPAC Name |
1-benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O/c1-22-17-9-5-8-15(19)18(17)14-11-21(12-16(14)20)10-13-6-3-2-4-7-13/h2-9,14,16H,10-12,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQVTTQCTVKZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C2CN(CC2N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














